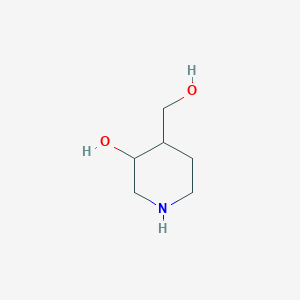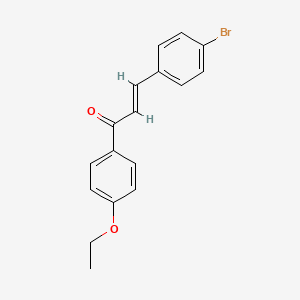
7-Methylquinoline-2-carbonitrile
Overview
Description
7-Methylquinoline-2-carbonitrile is a chemical compound . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline structure, which is a nitrogen-containing heterocycle . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of chemical reactions . The functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Scientific Research Applications
Corrosion Inhibition
7-Methylquinoline-2-carbonitrile and its derivatives, such as 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have been explored as corrosion inhibitors. These compounds have shown significant inhibition efficiency, particularly in acidic media, making them potential candidates for protecting metals like steel against corrosion. Studies reveal that these inhibitors work by adsorbing onto the metal surface, thus preventing corrosion. Surface analysis techniques like SEM, AFM, and XPS further corroborate their effectiveness (Singh, Srivastava, & Quraishi, 2016).
Photoreactivity
The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile, a related compound, has been studied in the presence of an external magnetic field. This research shows how magnetic fields can affect the photoreaction process, providing insights into the photophysical and photochemical properties of these compounds (HataNorisuke & HokawaMasahito, 2006).
Optoelectronic and Nonlinear Properties
The derivatives of this compound, such as hydroquinoline derivatives, have been investigated for their optoelectronic, nonlinear, and charge transport properties. These compounds demonstrate potential as efficient multifunctional materials, making them relevant in the field of materials science, particularly in the development of new optoelectronic devices (Irfan et al., 2020).
Antimicrobial Activity
Some derivatives of 6-methoxyquinoline-3-carbonitrile, a compound closely related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a wide range of organisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights their potential use in the development of new antimicrobial agents (Hagrs et al., 2015).
Safety and Hazards
The safety data sheet for 7-Methylquinoline indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mechanism of Action
Target of Action
The primary target of 7-Methylquinoline-2-carbonitrile is the metabotropic glutamate receptor subtype 2 (mGlu2) . mGlu2 is a G-protein-coupled receptor involved in the physiopathology of several major mental disorders and neurodegenerative diseases .
Mode of Action
This compound acts as a negative allosteric modulator on the mGlu2 receptor . Allosteric modulation is a process where ligands enhance or reduce the activity of a receptor through interactions with an allosteric site that is topographically distinct from the orthosteric site . This modulation of mGlu2 activity through targeting the seven-transmembrane (7TM) domain of mGlus may provide an alternative and efficient way to enhance both affinity and selectivity for mGlu2 .
Biochemical Pathways
The mGlu2 receptor is coupled with the Gi/o protein to downregulate cAMP signaling by inhibition of adenylate cyclase (AC) and is involved in neuronal protection from excitotoxicity by negatively regulating glutamate release . The modulation of this pathway by this compound can have significant downstream effects, potentially influencing disease progression in conditions such as drug dependence, chronic pain, anxiety, depression, schizophrenia, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .
Result of Action
The molecular and cellular effects of this compound’s action would be primarily mediated through its modulation of the mGlu2 receptor. By acting as a negative allosteric modulator, it could potentially reduce the activity of this receptor, thereby influencing the biochemical pathways it is involved in . The specific effects would likely depend on the context of the receptor’s role in various physiological and pathological processes.
properties
IUPAC Name |
7-methylquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-4-5-10(7-12)13-11(9)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQXTWSOYVNIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

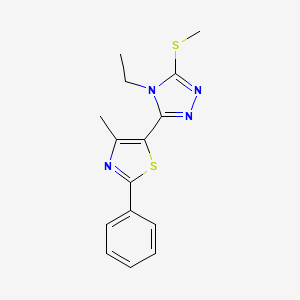
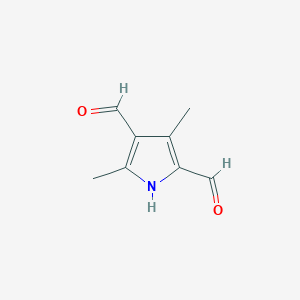
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)
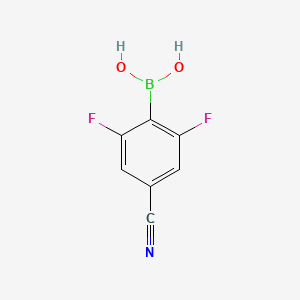
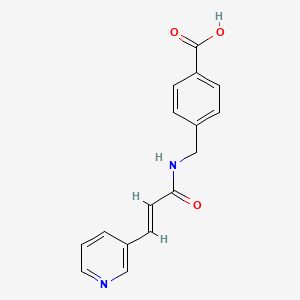
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
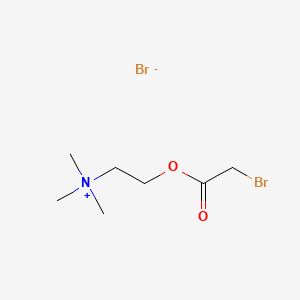
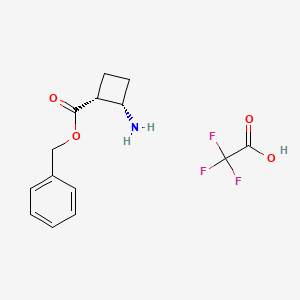
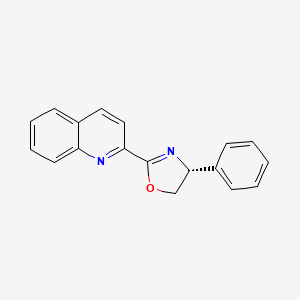
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)

